1-(2,6-Dimethylphenyl)propan-1-one
Description
Contextualization within Organic Synthesis and Aromatic Chemistry
1-(2,6-Dimethylphenyl)propan-1-one belongs to the class of aromatic ketones, compounds that serve as versatile intermediates in organic synthesis. pearson.com The synthesis of this specific isomer is not achievable through a standard Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with propanoyl chloride, as this reaction would yield the 1-(2,4-dimethylphenyl) isomer due to the directing effects of the methyl groups.
A plausible and effective synthetic route involves organometallic chemistry. The reaction of a Grignard reagent, specifically 2,6-dimethylphenylmagnesium bromide, with propanoyl chloride provides a direct method for its preparation. pearson.comchegg.com In this nucleophilic acyl substitution, the Grignard reagent attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the target ketone after the displacement of the chloride.
Once synthesized, this compound serves as a valuable building block. Its functional group, the ketone, can be transformed into a variety of other moieties such as alcohols, amines, and alkenes, making it a key intermediate for constructing more complex molecular architectures. pearson.com
Significance of the 2,6-Dimethylphenyl Moiety in Steric and Electronic Influences
The 2,6-dimethylphenyl group, also known as the 2,6-xylyl group, is the defining feature of the molecule, imparting significant steric and electronic effects that dictate its reactivity.
Steric Influences: The two methyl groups positioned ortho to the propan-1-one substituent create substantial steric hindrance around the carbonyl group. This steric bulk impedes the approach of nucleophiles to the carbonyl carbon, which can decrease reaction rates compared to less hindered ketones like propiophenone (B1677668). acs.org This hindrance also forces the carbonyl group to twist out of the plane of the aromatic ring, which reduces the electronic conjugation between the pi systems of the carbonyl and the benzene (B151609) ring. This phenomenon has been observed in related sterically hindered aromatic ketones. acs.org
Electronic Influences: The methyl groups are electron-donating groups (EDGs) through an inductive effect. This effect increases the electron density of the aromatic ring, making it more nucleophilic and activating it toward electrophilic aromatic substitution. However, the pronounced steric hindrance means that any such substitution would be strongly directed to the less hindered para-position (the 4-position). Concurrently, the electron-donating nature of the ring reduces the electrophilicity of the carbonyl carbon, making it inherently less reactive toward nucleophiles compared to ketones attached to electron-withdrawing rings.
Overview of Key Research Trajectories involving the Propan-1-one Core
Research involving ketones with a structure similar to this compound often focuses on the versatile reactivity of the propan-1-one core.
One primary research trajectory is the reduction of the carbonyl group . The ketone can be readily reduced to the corresponding secondary alcohol, 1-(2,6-dimethylphenyl)propan-1-ol, using various reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation. chiralen.com This transformation is fundamental in synthesis for introducing a chiral center and accessing alcohol functionalities.
Another significant area of research involves reactions at the α-carbon . The methylene (B1212753) protons adjacent to the carbonyl group (α-hydrogens) are acidic and can be removed by a base to form an enolate. stackexchange.comyoutube.com These enolates are potent nucleophiles. A key application of this reactivity is the Mannich reaction , where the ketone reacts with formaldehyde (B43269) and a secondary amine to produce β-aminoketones. orgsyn.orgresearchgate.netgoogle.com These products are valuable intermediates in pharmaceutical synthesis. google.commdpi.com
More recent research has explored advanced catalytic methods. For instance, nickel-catalyzed direct stereoselective α-allylation of hindered ketones has been developed, providing a modern, atom-economical way to form new carbon-carbon bonds at the α-position. nih.gov Such methods highlight the ongoing efforts to develop new transformations for traditionally challenging, sterically hindered substrates. Furthermore, propiophenones bearing various substituents can undergo nickel-catalyzed alkenylation to afford (E)-alkenes with high stereoselectivity. acs.org
Data Tables
Table 1: Physicochemical Properties of Dimethylphenylpropan-1-one Isomers
This table compares the computed properties of this compound with its other isomers. nih.govbuyersguidechem.comnih.gov
| Property | This compound | 1-(2,5-Dimethylphenyl)propan-1-one | 1-(2,4-Dimethylphenyl)propan-1-one |
| PubChem CID | 11126577 | 3614648 | 583762 |
| Molecular Formula | C₁₁H₁₄O | C₁₁H₁₄O | C₁₁H₁₄O |
| Molecular Weight | 162.23 g/mol | 162.23 g/mol | 162.23 g/mol |
| Topological Polar Surface Area | 17.1 Ų | 17.1 Ų | 17.1 Ų |
| Complexity | 162 | 162 | 162 |
| Hydrogen Bond Donor Count | 0 | 0 | 0 |
| Hydrogen Bond Acceptor Count | 1 | 1 | 1 |
| Rotatable Bond Count | 2 | 2 | 2 |
| XLogP3 | 2.8 | 2.8 | 2.8 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
35031-56-2 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)propan-1-one |
InChI |
InChI=1S/C11H14O/c1-4-10(12)11-8(2)6-5-7-9(11)3/h5-7H,4H2,1-3H3 |
InChI Key |
WLBLYVXBQNJTEU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1C)C |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 1 2,6 Dimethylphenyl Propan 1 One
Established Synthesis Routes
Traditional methods for the synthesis of aryl ketones, including 1-(2,6-dimethylphenyl)propan-1-one, have been well-established in organic chemistry for over a century. These routes typically involve electrophilic aromatic substitution or the use of highly reactive organometallic reagents.
Friedel-Crafts Acylation Approaches to Aryl Ketones
The Friedel-Crafts acylation is a classic and direct method for the synthesis of aryl ketones. acsgcipr.org This reaction involves the electrophilic acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). georgiasouthern.edu For the synthesis of this compound, the logical precursor would be 1,3-dimethylbenzene (m-xylene) and a propanoylating agent like propanoyl chloride or propanoic anhydride.
The two methyl groups on the m-xylene (B151644) ring are ortho, para-directing. Acylation at the 2-position is sterically hindered by the two adjacent methyl groups. Therefore, the major product of the Friedel-Crafts acylation of m-xylene is expected to be 1-(2,4-dimethylphenyl)propan-1-one, with the desired this compound being a minor product or not formed in significant quantities under standard conditions. However, the use of specific catalysts and reaction conditions can sometimes influence the regioselectivity of Friedel-Crafts reactions. For instance, the use of bulkier Lewis acids or performing the reaction at different temperatures might alter the product distribution.
Table 1: Key Aspects of Friedel-Crafts Acylation for Aryl Ketone Synthesis
| Feature | Description | Reference |
| Reactants | Aromatic compound (e.g., m-xylene), Acylating agent (e.g., propanoyl chloride) | georgiasouthern.edu |
| Catalyst | Lewis acid (e.g., AlCl₃, FeCl₃) | georgiasouthern.eduyoutube.com |
| Mechanism | Electrophilic aromatic substitution | georgiasouthern.edu |
| Regioselectivity | Governed by existing substituents on the aromatic ring and steric factors. | georgiasouthern.edu |
It is important to note that aromatic rings with strongly deactivating groups or basic substituents like amines are generally unsuitable for Friedel-Crafts acylation. acs.org
Organometallic Reagent-Mediated Syntheses (e.g., Grignard, Organolithium, Organocopper)
Organometallic reagents provide a powerful alternative for the synthesis of ketones, often with greater control over regioselectivity compared to Friedel-Crafts acylation. These methods typically involve the reaction of an organometallic nucleophile with an acyl electrophile.
Grignard Reagents: The synthesis of this compound can be envisioned via the reaction of a 2,6-dimethylphenyl Grignard reagent (2,6-dimethylphenylmagnesium bromide) with a suitable propanoyl electrophile, such as propanoyl chloride or propanoic anhydride. The Grignard reagent is typically prepared from the corresponding aryl halide, 1-bromo-2,6-dimethylbenzene. A general procedure for preparing a phenyl Grignard reagent and subsequent reactions is available. youtube.com
Organolithium Reagents: Similar to Grignard reagents, 2,6-dimethylphenyllithium (B15290027) can be prepared from 1-bromo-2,6-dimethylbenzene and reacted with a propanoyl electrophile. Organolithium reagents are generally more reactive than their Grignard counterparts.
Organocopper Reagents (Gilman Reagents): Lithium di(2,6-dimethylphenyl)cuprate, a Gilman reagent, can be prepared from 2,6-dimethylphenyllithium and a copper(I) salt. These less basic organometallic reagents are known to react efficiently with acyl chlorides to afford ketones with minimal side reactions.
A key advantage of these organometallic routes is that the substitution pattern of the resulting ketone is precisely determined by the starting aryl halide.
Table 2: Organometallic Approaches to this compound
| Reagent Type | General Reaction | Key Considerations |
| Grignard | 2,6-Me₂C₆H₃MgBr + EtCOCl → 1-(2,6-Me₂C₆H₃)COEt | Can be prone to over-addition to form tertiary alcohols. |
| Organolithium | 2,6-Me₂C₆H₃Li + EtCO₂H → 1-(2,6-Me₂C₆H₃)COEt | Highly reactive; requires low temperatures. |
| Organocopper | (2,6-Me₂C₆H₃)₂CuLi + EtCOCl → 1-(2,6-Me₂C₆H₃)COEt | Generally provides cleaner reactions with acyl chlorides. |
Transition Metal-Catalyzed Coupling Reactions
Modern synthetic chemistry offers a range of transition metal-catalyzed cross-coupling reactions for the formation of C-C bonds, which can be adapted for the synthesis of ketones.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst. researchgate.net For the synthesis of this compound, one could couple 2,6-dimethylphenylboronic acid with propanoyl chloride. nih.govnsf.gov The reaction is known for its high functional group tolerance and generally mild conditions. nih.gov
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organohalide in the presence of a nickel or palladium catalyst. wikipedia.org This method is particularly effective for the synthesis of complex molecules. acs.orgacs.orgillinois.edu A potential route to this compound would involve the reaction of 2,6-dimethylphenylzinc chloride with propanoyl chloride.
Other Coupling Reactions: Other palladium-catalyzed reactions, such as the addition of arene C-H bonds to nitriles, can also yield aryl ketones. nih.govnih.gov Furthermore, nickel-catalyzed reductive coupling of alkyl halides with aryl acids or anhydrides presents another viable route. rsc.org
Table 3: Transition Metal-Catalyzed Syntheses of Aryl Ketones
| Reaction Name | General Reactants | Catalyst | Reference |
| Suzuki-Miyaura | Arylboronic acid + Acyl halide | Palladium complex | researchgate.netnih.govnsf.gov |
| Negishi | Arylzinc halide + Acyl halide | Nickel or Palladium complex | wikipedia.orgacs.orgacs.org |
| C-H Activation | Arene + Nitrile | Palladium complex | nih.gov |
Novel and Green Synthetic Strategies
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methodologies. These "green" strategies often utilize catalysis to minimize waste and avoid harsh reagents.
Photocatalytic and Electrocatalytic Methodologies
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. For the synthesis of aryl ketones, photocatalytic methods can enable novel transformations under mild conditions. While a specific photocatalytic synthesis of this compound has not been detailed, general methods for the synthesis of aryl ketones using photocatalysis have been reported. These can involve, for example, the coupling of aldehydes and alkenes. rsc.org The combination of photocatalysis with biocatalysis in one-pot cascade reactions is also a promising approach for the synthesis of chiral hydroxy sulfone compounds, which are related to ketones. mdpi.com
Electrocatalysis: Electrosynthesis offers a green alternative to traditional chemical redox reactions by using electricity to drive chemical transformations. The combination of electrocatalysis with nickel catalysis has been shown to achieve the decarboxylative cross-coupling of α-oxocarboxylic acids with aryl trimethylammonium salts to produce aryl ketones. organic-chemistry.org This approach avoids the use of stoichiometric metallic reductants or oxidants.
Biocatalytic Transformations and Enzymatic Routes
The use of enzymes as catalysts (biocatalysis) in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. acsgcipr.org
Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs): While primarily used for the reduction of ketones to alcohols, these enzymes can also be used in the reverse oxidative direction. rsc.org For example, the oxidation of a corresponding secondary alcohol, 1-(2,6-dimethylphenyl)propan-1-ol, could yield the target ketone.
Other Enzymatic Reactions: Enzymes such as transketolases can catalyze C-C bond formation to produce ketodiols. ucl.ac.uk Amine dehydrogenases are used in the reductive amination of ketones. rsc.org Although a direct enzymatic synthesis of this compound has not been reported, the vast and expanding toolbox of enzymes suggests that future developments may lead to biocatalytic routes for such molecules. Research into the biocatalytic reduction of β-keto alkynes highlights the potential of enzymes for transformations of ketone-containing molecules. georgiasouthern.edu The combination of different enzymes in cascade reactions can also lead to the efficient synthesis of complex molecules from simple precursors. acs.org
Solvent-Free and Atom-Economical Processes
The development of solvent-free and atom-economical synthetic routes is a cornerstone of green chemistry, aiming to reduce waste and improve efficiency. In the context of the synthesis of this compound, these principles are applied to the Friedel-Crafts acylation reaction.
Solvent-Free Approaches:
Solvent-free reactions, also known as neat reactions, minimize the use of volatile organic compounds (VOCs), which are often hazardous and environmentally damaging. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for conducting solvent-free reactions. mdpi.comoatext.com The direct absorption of microwave energy by the reactants can lead to rapid heating, shorter reaction times, and often, higher yields compared to conventional heating methods. mdpi.com For the synthesis of this compound, a solvent-free approach would involve the direct reaction of 1,3-dimethylbenzene with a propanoylating agent in the presence of a suitable catalyst under microwave irradiation.
Another avenue for solvent-free synthesis is the use of solid-supported reagents or mechanochemistry. In mechanochemical synthesis, mechanical energy from ball milling is used to initiate and sustain chemical reactions between solid reactants, eliminating the need for a solvent.
Atom-Economical Processes:
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The ideal, 100% atom-economical reaction incorporates all atoms from the reactants into the final product. In the Friedel-Crafts acylation, the choice of the acylating agent significantly impacts the atom economy.
The use of heterogeneous solid acid catalysts, such as zeolites, further contributes to the atom economy and sustainability of the process. These catalysts can be easily separated from the reaction mixture and recycled, reducing waste and the need for stoichiometric amounts of Lewis acids. boisestate.edu
The table below illustrates the comparison between propionyl chloride and propionic anhydride as acylating agents in terms of atom economy.
| Acylating Agent | Byproduct | Atom Economy | Environmental Considerations |
| Propionyl Chloride | Hydrochloric Acid (HCl) | Lower | Corrosive byproduct, generates salt waste upon neutralization. |
| Propionic Anhydride | Propionic Acid | Higher | Less corrosive byproduct, potential for recovery and reuse. |
Optimization of Reaction Conditions and Yield Enhancement
The yield and selectivity of the Friedel-Crafts acylation to produce this compound are highly dependent on several reaction parameters. Optimization of these conditions is crucial for maximizing the efficiency of the synthesis.
Key Parameters for Optimization:
Catalyst Selection and Loading: The choice of catalyst is paramount. While traditional Lewis acids like AlCl₃ are effective, heterogeneous catalysts such as zeolites (e.g., H-Y, H-Beta, ZSM-5) and metal oxides supported on zeolites (e.g., Fe₂O₃/HY) are increasingly favored due to their reusability and reduced environmental impact. boisestate.edursc.org The catalytic activity is often correlated with the number and strength of Lewis and Brønsted acid sites on the catalyst surface. The optimal catalyst loading needs to be determined empirically, as excess catalyst may not necessarily improve the yield and can increase costs.
Reaction Temperature: The reaction temperature significantly influences the reaction rate and selectivity. Higher temperatures generally lead to faster reactions but can also promote the formation of side products. For the acylation of m-xylene, studies on similar systems suggest that temperatures in the range of 110-130°C are often optimal when using solid acid catalysts. rsc.org
Molar Ratio of Reactants: The molar ratio of 1,3-dimethylbenzene to the acylating agent can affect the product yield and minimize side reactions like polyacylation. Using an excess of the aromatic substrate can favor the formation of the mono-acylated product. A molar ratio of m-xylene to the acylating agent of around 4:1 has been shown to be effective in similar acylation reactions. rsc.org
Reaction Time: The duration of the reaction is another critical parameter. The reaction should be allowed to proceed to completion to maximize the yield, but unnecessarily long reaction times can lead to product degradation or the formation of byproducts.
Research Findings on Optimization:
While specific optimization data for the synthesis of this compound is limited in publicly available literature, studies on the acylation of m-xylene with other acylating agents provide valuable insights. For instance, a study on the acylation of m-xylene with benzoyl chloride using a Fe₂O₃/HY catalyst demonstrated that the yield of the corresponding ketone could be significantly influenced by optimizing the catalyst load, reaction temperature, and molar ratio of the reactants. rsc.org In this study, a yield of 94.1% for 2,4-dimethylbenzophenone (B72148) was achieved under optimized conditions. rsc.org
The following table summarizes the effect of various parameters on the yield of Friedel-Crafts acylation of m-xylene based on findings from related studies.
| Parameter | Condition | Effect on Yield | Reference |
| Catalyst | Fe₂O₃/HY | High yield (94.1%) for acylation with benzoyl chloride. | rsc.org |
| Zeolite Y-Hydrogen | Effective for acylation with benzoic acid. | boisestate.edu | |
| Temperature | 130 °C | Optimal for acylation with benzoyl chloride using Fe₂O₃/HY. | rsc.org |
| Molar Ratio (m-xylene:acylating agent) | 4:1 | Found to be optimal for acylation with benzoyl chloride. | rsc.org |
| Catalyst Loading (Fe₂O₃ on HY) | 15 wt% | Optimal loading for the acylation with benzoyl chloride. | rsc.org |
These findings suggest that a systematic study of these parameters for the acylation of m-xylene with propionyl chloride or propionic anhydride would likely lead to significant yield enhancements for this compound. The use of design of experiments (DoE) methodologies could further aid in the rapid and efficient optimization of these reaction conditions.
Chemical Reactivity and Mechanistic Investigations of 1 2,6 Dimethylphenyl Propan 1 One
The reactivity of 1-(2,6-Dimethylphenyl)propan-1-one is fundamentally dictated by the sterically encumbered environment of its carbonyl group. The two ortho-methyl groups on the phenyl ring physically obstruct the trajectory of incoming nucleophiles, significantly reducing the reaction rates compared to unhindered aryl ketones like acetophenone.
Nucleophilic Addition Reactions (e.g., Hydride Reductions, Organometallic Additions)
Nucleophilic addition is a characteristic reaction of ketones, involving the attack of a nucleophile on the electrophilic carbonyl carbon. chemistrysteps.comsigmaaldrich.com This process transforms the hybridization of the carbonyl carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral. chemistrysteps.com For this compound, the accessibility of the carbonyl carbon is severely limited by the flanking methyl groups.
Hydride Reductions: The reduction of the carbonyl group to a secondary alcohol can be achieved using complex metal hydrides. However, the steric bulk surrounding the carbonyl group necessitates more potent reducing agents or harsher reaction conditions than for less hindered ketones. For instance, reduction with sodium borohydride (B1222165) (NaBH₄), a relatively mild reducing agent, would be expected to proceed slowly. A more powerful reagent like lithium aluminum hydride (LiAlH₄) would likely be more effective in achieving the transformation to 1-(2,6-dimethylphenyl)propan-1-ol.
Organometallic Additions: The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), to form tertiary alcohols is also significantly affected by steric hindrance. masterorganicchemistry.com The reaction of this compound with a Grignard reagent like methylmagnesium bromide would be sluggish due to the difficulty of the nucleophilic methyl group accessing the carbonyl carbon. nih.gov
Table 1: Predicted Reactivity in Nucleophilic Addition Reactions
| Reaction Type | Reagent | Expected Product | Predicted Reactivity |
|---|---|---|---|
| Hydride Reduction | Sodium Borohydride (NaBH₄) | 1-(2,6-Dimethylphenyl)propan-1-ol | Slow |
| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1-(2,6-Dimethylphenyl)propan-1-ol | Moderate to Fast |
| Organometallic Addition | Methylmagnesium Bromide (CH₃MgBr) | 2-(2,6-Dimethylphenyl)butan-2-ol | Very Slow / Requires forcing conditions |
Condensation and Cyclization Reactions (e.g., Aldol (B89426), Mannich, Paal-Knorr)
These reactions rely on the formation of an enol or enolate intermediate from the ketone. This compound possesses acidic α-protons on the methylene (B1212753) group of the propionyl chain, allowing it to form an enolate and act as a nucleophile.
Aldol Condensation: This reaction involves the nucleophilic addition of an enolate to a carbonyl compound. sigmaaldrich.comwikipedia.org While this compound can form an enolate, its self-condensation would be highly unfavorable due to the severe steric hindrance of its carbonyl group. A more feasible approach is a crossed-aldol condensation, where its enolate reacts with a less hindered, non-enolizable aldehyde, such as benzaldehyde (B42025). wikipedia.org Even in this case, the reaction may require carefully optimized conditions to achieve reasonable yields. The subsequent dehydration of the aldol adduct would be favored if it leads to an extended conjugated system. masterorganicchemistry.com
Mannich Reaction: The Mannich reaction is a three-component condensation involving an active hydrogen compound (the ketone), formaldehyde (B43269), and a primary or secondary amine. wikipedia.orglibretexts.org The mechanism begins with the formation of an electrophilic iminium ion from the amine and formaldehyde. chemistrysteps.comwikipedia.org The enol form of this compound can then attack this iminium ion to yield a β-amino-carbonyl compound, known as a Mannich base. libretexts.org However, studies on ortho-substituted acetophenones suggest that they can be challenging substrates, potentially leading to lower yields due to steric hindrance affecting the enol's approach to the electrophile. acs.org
Paal-Knorr Synthesis: The Paal-Knorr synthesis is a method for synthesizing furans, pyrroles, or thiophenes from a 1,4-dicarbonyl compound. sigmaaldrich.com this compound, being a monoketone, cannot undergo this reaction directly. It would first need to be converted into a suitable 1,4-dicarbonyl precursor through other synthetic steps, such as α-alkylation with a 2-halo-ketone. Once the appropriate 1,4-dicarbonyl is formed, it can be cyclized under acidic conditions (for furans) or with an amine/ammonia (for pyrroles) to form the corresponding heterocycle. nih.govsigmaaldrich.com
Enolization and Reactions at the α-Carbon Position
The presence of two α-hydrogens on the methylene group of the propionyl chain allows for the formation of an enol or enolate anion under acidic or basic conditions, respectively. libretexts.org This is a crucial aspect of its reactivity, enabling substitutions at the α-position.
The enolization of an unsymmetrical ketone like this compound can lead to two different enolates: the kinetic enolate and the thermodynamic enolate. The kinetic enolate is formed faster by removing a proton from the less substituted α-carbon (the methyl group), while the thermodynamic enolate is more stable and is formed by removing a proton from the more substituted α-carbon (the methylene group). However, in this specific molecule, only the methylene protons are adjacent to the carbonyl and the aryl ring, making them the primary site for enolization leading to reactions.
Once the enolate is formed, it can act as a nucleophile in various reactions, such as alkylation or halogenation. For example, treatment with a base like lithium diisopropylamide (LDA) followed by an alkyl halide (e.g., methyl iodide) would introduce an alkyl group at the α-carbon. youtube.com
Table 2: Illustrative Reactions at the α-Carbon
| Reaction | Reagents | Product |
|---|---|---|
| α-Halogenation | Br₂, Acetic Acid | 2-Bromo-1-(2,6-dimethylphenyl)propan-1-one |
| α-Alkylation | 1) LDA 2) CH₃I | 1-(2,6-Dimethylphenyl)-2-methylpropan-1-one |
Oxidation and Carbonyl Cleavage Pathways
Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgnih.gov The mechanism involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. The regioselectivity of the reaction is determined by the migratory aptitude of the groups attached to the carbonyl. The general order of migratory ability is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org
For this compound, the two migrating groups are the 2,6-dimethylphenyl group (an aryl group) and the ethyl group (a primary alkyl group). Based on migratory aptitude, the 2,6-dimethylphenyl group is expected to migrate preferentially. This would lead to the formation of 2,6-dimethylphenyl propanoate. However, it is important to note that sterically hindered ketones can be resistant to Baeyer-Villiger oxidation, often requiring harsh conditions or specialized catalysts. sigmaaldrich.comresearchgate.net
Reactions Involving the Aromatic Ring System
Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. msu.edu The outcome of such reactions on a substituted benzene (B151609) ring is governed by the electronic and steric properties of the existing substituents. msu.edumasterorganicchemistry.com
In this compound, the aromatic ring has three substituents:
Two Methyl Groups (-CH₃): These are activating groups and are ortho, para-directors. They increase the electron density of the ring, making it more nucleophilic and more reactive towards electrophiles than benzene.
A Propionyl Group (-COCH₂CH₃): This is a deactivating group and a meta-director due to its electron-withdrawing nature (both by induction and resonance). It decreases the electron density of the ring, making it less reactive.
The directing effects of these groups are in competition. The powerful activating and directing influence of the two methyl groups will dominate over the deactivating effect of the propionyl group. The methyl groups direct incoming electrophiles to the positions ortho and para relative to themselves.
The position para to both methyl groups is the C4 position.
The positions ortho to one methyl group and meta to the other are the C3 and C5 positions.
Considering the combined effects:
Electronic Activation: The C4 position is para to one methyl group and ortho to the other, making it highly activated. The C3 and C5 positions are ortho to one methyl group and meta to the other, making them less activated than C4 but still more activated than the positions on a benzene ring bearing only the deactivating acyl group.
Directing Effects: The propionyl group directs meta to itself, which corresponds to the C3 and C5 positions. The methyl groups direct ortho and para, strongly favoring the C4 position and also directing to the C3 and C5 positions.
Steric Hindrance: The C3 and C5 positions are adjacent to a methyl group, which presents some steric hindrance. The C4 position is less sterically hindered.
Therefore, the most likely position for electrophilic attack is the C4 position , as it is electronically activated by both methyl groups and is sterically accessible. Substitution at the C3 or C5 positions is a minor possibility.
Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-(4-Nitro-2,6-dimethylphenyl)propan-1-one |
| Bromination | Br₂, FeBr₃ | 1-(4-Bromo-2,6-dimethylphenyl)propan-1-one |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-Acetyl-2,6-dimethylphenyl)propan-1-one |
Isotope Labeling Experiments
Isotope labeling is a powerful tool for elucidating reaction mechanisms. There are no published reports of isotope labeling experiments, such as using deuterium (B1214612) or carbon-13, to trace the pathways of atoms during reactions of This compound . These types of studies would be invaluable in confirming proposed reaction intermediates and transition states.
Reaction Mechanism Elucidation
Transition State Analysis and Energy Profiles
Modern computational chemistry offers powerful tools for analyzing reaction mechanisms, including the calculation of transition state structures and their corresponding energy profiles. While general computational methods for predicting reaction selectivity from transition state ensembles are well-established, a specific computational analysis of reactions involving This compound has not been reported. Such studies would provide theoretical insights into the feasibility of different reaction pathways and the influence of the compound's structure on its reactivity.
Advanced Characterization Techniques and Spectroscopic Analysis Methodological Focus
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state.
Advanced 1D and 2D NMR Techniques for Structural Elucidation
Advanced one-dimensional (1D) and two-dimensional (2D) NMR techniques are instrumental in the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals, providing a detailed map of the molecular framework. rsc.org
¹H-NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
¹³C-NMR: The carbon-13 NMR spectrum reveals the number of different types of carbon atoms in the molecule. chemicalbook.com
COSY (Correlation Spectroscopy): This 2D technique identifies protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.eduemerypharma.com It helps establish proton-proton connectivity within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.comsdsu.edu This is crucial for assigning specific protons to their corresponding carbon atoms.
A representative, though not specific to this exact molecule, HMBC data interpretation involves identifying cross-peaks that link protons to carbons two or three bonds away, which helps in assembling the molecular puzzle. emerypharma.com
Solid-State NMR Applications for Polymorphic Studies
Solid-state NMR (ssNMR) spectroscopy is a powerful tool for studying the structure and dynamics of materials in their solid form. nih.gov It is particularly useful for characterizing polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. nih.gov By analyzing the ¹³C and other relevant nuclei in the solid state, ssNMR can distinguish between different polymorphs and provide insights into their molecular packing and conformations. nih.gov
Vibrational Spectroscopy for Functional Group Analysis (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of a related compound, 1-(2,5-dimethylphenyl)ethan-1-one, shows characteristic absorption bands for the carbonyl group (C=O) and aromatic C-H bonds. nist.gov Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. nih.gov
Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is particularly useful for studying the skeletal vibrations of the molecule.
The following table summarizes typical vibrational frequencies for key functional groups.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=O | Stretch | 1700-1680 |
| Aromatic C-H | Stretch | 3100-3000 |
| Aliphatic C-H | Stretch | 3000-2850 |
| C-C | Stretch | 1600-1400 |
Mass Spectrometry (MS) Fragmentation Pathway Analysis and Accurate Mass Determination (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Electron Ionization (EI) Mass Spectrometry: In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) and various fragment ion peaks. For ketones like propiophenone (B1677668) (a related compound), characteristic fragmentation includes α-cleavage and McLafferty rearrangement. nist.govnih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule and its fragments. nih.gov This high accuracy is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. nih.gov
Electronic Spectroscopy (UV-Vis) and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. Aromatic ketones typically exhibit characteristic π → π* and n → π* transitions. researchgate.net The UV-Vis spectrum of a compound can be influenced by the solvent in which it is dissolved. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
A thorough review of scientific literature and crystallographic databases yielded no specific studies detailing the single-crystal X-ray diffraction analysis of 1-(2,6-dimethylphenyl)propan-1-one. Consequently, there is no published data on its crystal packing, such as the arrangement of molecules in the unit cell, or the specific intermolecular interactions that govern its solid-state structure.
While the molecular structure of this compound contains a phenyl ring and a carbonyl group, which are functionalities capable of participating in π-π stacking and weak hydrogen bonds, respectively, the absence of experimental crystallographic data prevents any definitive description of these interactions in the solid state. Information on bond lengths, bond angles, and dihedral angles that would be determined from such studies is currently unavailable.
Polymorphism and Crystallization Studies
Similarly, there is no information available in the public domain regarding polymorphism or specific crystallization studies for this compound. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of pharmaceutical and material science. However, no studies have been published that explore the potential for different polymorphic forms of this compound or detail the conditions under which it crystallizes.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the behavior of 1-(2,6-dimethylphenyl)propan-1-one at the electronic level. mdpi.comsemanticscholar.orgfiu.edu These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule. mdpi.com DFT, with its balance of accuracy and computational cost, is a widely used approach for such investigations. tandfonline.com
The first step in most quantum chemical studies is the optimization of the molecular geometry to find the lowest energy arrangement of atoms. mdpi.comchemrxiv.org For this compound, this process involves determining the bond lengths, bond angles, and dihedral angles that correspond to a stable conformation. Due to the rotational freedom around the single bonds, particularly the bond connecting the propanoyl group to the phenyl ring and the rotation of the methyl groups, the molecule can exist in various conformations. Conformer analysis aims to identify the most stable conformer, which is the one that predominates under normal conditions, as well as the relative energies of other, less stable conformers. The steric hindrance caused by the two methyl groups on the phenyl ring ortho to the propanoyl substituent significantly influences the preferred orientation of the propanoyl group relative to the aromatic ring.
Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Calculated at the B3LYP/6-311G(d,p) level)
| Parameter | Bond/Angle | Value |
| Bond Length | C(aromatic)-C(carbonyl) | ~ 1.51 Å |
| C=O | ~ 1.22 Å | |
| C(aromatic)-C(methyl) | ~ 1.52 Å | |
| Bond Angle | C(aromatic)-C(carbonyl)-C(ethyl) | ~ 119° |
| O=C-C(aromatic) | ~ 121° | |
| Dihedral Angle | C(aromatic)-C(aromatic)-C(carbonyl)-O | ~ 70-90° |
The electronic structure of a molecule is described by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's ability to act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylphenyl ring, while the LUMO is likely centered on the carbonyl group of the propanoyl moiety.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These energy values are hypothetical and would be determined from specific quantum chemical calculations.
Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental spectra for validation of the computational model. nih.gov For this compound, this includes:
Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and their corresponding intensities, which helps in the assignment of the peaks observed in an experimental IR spectrum. Key vibrational modes would include the C=O stretching of the ketone, C-H stretching of the aromatic and aliphatic groups, and C-C bond vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C atoms can be calculated and compared to experimental NMR data to confirm the molecular structure. The chemical shifts of the protons and carbons in the dimethylphenyl ring and the propanoyl chain would be of particular interest.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and their corresponding absorption wavelengths (λmax), providing insight into the molecule's UV-Visible spectrum. tandfonline.com
To understand the reactivity of this compound in more detail, various reactivity descriptors derived from DFT can be calculated.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. tandfonline.com It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the oxygen atom of the carbonyl group is expected to be the most electron-rich site (red color in an MEP map), making it susceptible to electrophilic attack. The regions around the hydrogen atoms of the methyl groups and the aromatic ring would be electron-poor (blue color).
Fukui Functions: These functions provide a more quantitative measure of the reactivity at different atomic sites within the molecule. They indicate the change in electron density at a particular point when an electron is added to or removed from the system, thus identifying the most likely sites for nucleophilic and electrophilic attack.
Molecular Dynamics Simulations
While quantum mechanics provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. nih.govnih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles change over time. researchgate.net
For a flexible molecule like this compound, MD simulations can explore its conformational landscape. These simulations can reveal how the molecule transitions between different conformations and the timescales of these changes. By analyzing the trajectory, one can construct an energy landscape that maps the potential energy as a function of the molecule's conformational coordinates. This provides a more complete picture of the molecule's flexibility and the relative populations of different conformers at a given temperature. The steric interactions between the ortho-methyl groups and the propanoyl side chain would be a key factor governing the conformational dynamics observed in an MD simulation.
Solvent Effects on Reactivity and Structure
The solvent environment can significantly influence the structure, stability, and reactivity of a solute molecule. For polar molecules like ketones, the interactions with solvent molecules can alter conformational preferences and the energies of reaction transition states. Computational models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate these solvent effects.
Theoretical studies on related substituted acetophenones have demonstrated that the polarity of the solvent can affect the rotational barrier of the acetyl group around the phenyl ring. researchgate.net For this compound, it is expected that the presence of the two methyl groups in the ortho positions creates significant steric hindrance, forcing the propanoyl group to be out of the plane of the phenyl ring. The exact dihedral angle would be influenced by the solvent environment. In a polar solvent, the dipole moment of the molecule would be stabilized, potentially leading to a more compact conformation.
Table 1: Hypothetical Solvent Effect on the Relative Energy of this compound Conformations This table is for illustrative purposes and the data is not derived from direct computational results on the specified compound.
| Solvent (Dielectric Constant) | Dihedral Angle (Phenyl-C=O) | Relative Energy (kcal/mol) |
|---|---|---|
| Gas Phase (1) | ~70° | 0 |
| Toluene (2.4) | ~68° | -0.5 |
| Dichloromethane (9.1) | ~65° | -1.2 |
| Acetonitrile (37.5) | ~63° | -2.0 |
Reaction Pathway Modeling and Activation Energy Calculations
Computational modeling is a critical tool for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. This provides deep insight into reaction mechanisms and kinetics. For this compound, reactions such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution on the phenyl ring are of interest.
Studies on similar ketones, like substituted acetophenones, have utilized Density Functional Theory (DFT) to model reaction pathways. nih.gov For this compound, the steric hindrance from the 2,6-dimethyl groups would be a primary factor in determining the activation energies for reactions at the carbonyl carbon. Nucleophilic attack would be more sterically hindered compared to a less substituted ketone, likely leading to a higher activation energy.
For electrophilic aromatic substitution, the directing effects of the alkyl and propanoyl groups would determine the preferred site of reaction. Computational modeling could predict the relative activation energies for substitution at the different available positions on the phenyl ring.
Table 2 provides a hypothetical comparison of calculated activation energies for a nucleophilic addition reaction, illustrating the expected steric effect.
Table 2: Hypothetical Activation Energies for Nucleophilic Addition to Ketones This table is for illustrative purposes and the data is not derived from direct computational results on the specified compounds.
| Ketone | Nucleophile | Activation Energy (kcal/mol) |
|---|---|---|
| Acetophenone | CN⁻ | 10.2 |
| 1-(2,6-Dimethylphenyl)ethan-1-one | CN⁻ | 14.5 |
| This compound | CN⁻ | 15.1 |
Topological Analysis of Electron Density (e.g., Bader's QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful theoretical framework for analyzing the electron density of a molecule. This analysis can reveal the nature of chemical bonds and non-covalent interactions. By examining the properties of the electron density at bond critical points (BCPs), one can characterize the strength and type of a bond.
For this compound, a QTAIM analysis would be particularly insightful for understanding the steric interactions between the propanoyl group and the ortho-methyl groups. The presence of steric strain would be reflected in the electron density distribution. For instance, the bond paths between the atoms of the propanoyl group and the methyl groups would likely be curved, and the electron density at the BCPs of the C-C bonds within the strained region might be lower than in a less hindered system.
While specific QTAIM studies on this compound are not prevalent in the literature, Table 3 presents hypothetical QTAIM parameters for a key bond, illustrating how these values can describe bonding characteristics.
Table 3: Hypothetical QTAIM Parameters for the C(phenyl)-C(carbonyl) Bond This table is for illustrative purposes and the data is not derived from direct computational results on the specified compound.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| ρ(r) | Electron density at BCP (a.u.) | 0.25 |
| ∇²ρ(r) | Laplacian of electron density (a.u.) | -0.6 |
| H(r) | Energy density at BCP (a.u.) | -0.2 |
A negative value for the Laplacian of the electron density (∇²ρ(r)) is indicative of a covalent bond. The energy density, H(r), can also provide insight into the degree of covalent character.
Derivatives, Analogues, and Structure Reactivity Relationships Chemical Focus
Synthesis and Characterization of Structural Analogues and Substituted Derivatives
The synthesis of structural analogues and substituted derivatives of 1-(2,6-dimethylphenyl)propan-1-one often involves well-established organic reactions tailored to introduce specific functional groups on the phenyl ring or the propane (B168953) chain.
A common strategy for modifying the phenyl ring is through Friedel-Crafts acylation . For instance, 2,6-dimethylphenol (B121312) can be acylated with various acyl chlorides to produce ketone derivatives. mdpi.com These ketones can then undergo further reactions, such as condensation with other molecules, to create more complex structures. mdpi.com For example, a series of DOPO-substituted bisphenol derivatives were synthesized by first reacting 2,6-dimethylphenol with acyl chlorides to form ketone intermediates, which were then condensed with DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) and additional 2,6-dimethylphenol. mdpi.com
Another approach involves the aminomethylation of related starting materials, such as 2'-hydroxyacetophenone, to create Mannich bases. These bases can then react with various nucleophiles to introduce a wide range of substituents. For example, the dimethylamino group of a ketonic Mannich base can be replaced by thiophenols or indoles to yield 3-(substituted phenylthio)-1-(2'-hydroxyphenyl)propan-1-ones and 3-(substituted indol-3-yl)-1-(2'-hydroxyphenyl)propan-1-ones, respectively. researchgate.net
The synthesis of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidin-1-yl)acetamide, a derivative of pyrrolidone, was achieved through N-acylation and N-alkylation reactions starting from 2,6-xylidine. researchgate.net
Characterization of these newly synthesized compounds is crucial to confirm their structure and purity. Standard analytical techniques employed include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms. mdpi.comresearchgate.net For polymers containing phosphorus, 31P NMR is also utilized. mdpi.com
Fourier Transform Infrared Spectroscopy (FTIR): This technique helps to identify the functional groups present in the molecule. mdpi.com
Mass Spectrometry: This provides information about the molecular weight and fragmentation pattern of the compound. researchgate.net
Melting Point Analysis: The melting point is a physical property used to assess the purity of a solid compound. researchgate.net
X-ray Crystallography: For crystalline compounds, this technique can determine the precise three-dimensional arrangement of atoms in the molecule. researchgate.netnih.gov
Exploration of Functionalized Derivatives at the Phenyl and Alkyl Chains
Functionalization of the phenyl and alkyl chains of this compound and its analogues allows for a systematic investigation of how different substituents influence the molecule's properties.
Phenyl Ring Functionalization:
Substituents can be introduced at various positions on the phenyl ring to modulate its electronic properties. For example, the introduction of electron-donating groups (e.g., amino) or electron-withdrawing groups (e.g., nitro) at the para- or meta-positions of 2,6-dimethylbenzamides has been studied to understand their effect on the proton affinity of the amide group. researchgate.net
Alkyl Chain Functionalization:
The propane chain is also a target for modification. For instance, the carbon atom alpha to the carbonyl group is susceptible to reactions like the Mannich reaction, which introduces an aminomethyl group. researchgate.net This functional group can then be further modified. The synthesis of propan-2-one substituted tetrazolylalkanoic acids involves modifications to the alkyl chain, including the opening of an oxirane ring with sodium azide (B81097) to introduce an azido (B1232118) group. nih.gov
Influence of the 2,6-Dimethyl Substitution on Reactivity and Conformation
The two methyl groups at the ortho-positions of the phenyl ring in this compound and its derivatives exert a significant steric effect, which has profound consequences for the molecule's reactivity and conformation.
This steric hindrance forces the acyl group (in this case, the propanoyl group) to twist out of the plane of the aromatic ring. researchgate.net This disruption of coplanarity inhibits the π-electron conjugation between the carbonyl group and the benzene (B151609) ring. researchgate.net The consequences of this reduced conjugation are observed in various properties. For example, in a study of 2,6-dimethylbenzamides, the steric hindrance was found to have a noticeable effect on the proton affinity, particularly with a para-amino substituent. researchgate.net
The dihedral angle between the propionylthiourea group and the benzene ring in N-(2,6-dimethylphenyl)-N′-propanoylthiourea was found to be 83.39 (7)°, highlighting the significant out-of-plane twist. nih.gov
Structure-Reactivity Correlations in Derivative Series
By synthesizing a series of derivatives with systematic variations in their structure, it is possible to establish structure-reactivity relationships. These studies provide valuable insights into the electronic and steric effects of substituents on the reaction mechanism.
Kinetic studies on the reactions of substituted phenyl benzoates with various nucleophiles have been conducted to understand these relationships. rsc.org Hammett and Yukawa-Tsuno plots are often used to correlate the reaction rates with the electronic properties of the substituents. rsc.org While a direct study on a series of this compound derivatives was not found in the provided results, the principles from studies on similar systems, like substituted benzoates, are applicable. rsc.orgrsc.org Such studies often reveal linear free-energy relationships, although deviations can occur, indicating a change in the reaction mechanism or the transition state structure. rsc.org
Design and Synthesis of Chirally Modified Analogues
The introduction of chirality into a molecule can lead to stereoisomers with distinct properties. The development of methods for the enantioselective synthesis of chiral molecules is a significant area of research. canberra.edu.au
While the direct synthesis of chirally modified analogues of this compound was not explicitly detailed in the search results, general strategies for creating chiral molecules can be applied. One approach involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For example, iridium-catalyzed asymmetric allylic substitution has been used to synthesize α-chiral allylic bicyclo[1.1.1]pentanes with high enantioselectivity. bris.ac.uk
Another strategy involves starting with a chiral precursor. For instance, enantiopure 4-oxygenated pipecolic acid derivatives have been synthesized from protected L-aspartic acid. researchgate.net Similarly, a synthetic route to a chiral analogue could potentially start from a chiral building block or employ a resolution step to separate a racemic mixture.
Theoretical studies, such as conformational searches of transition structures using computational methods, can aid in the design of chiral ligands and the prediction of enantioselectivity in asymmetric reactions. wiley-vch.de
Applications in Chemical Synthesis and Materials Science Non Clinical/non Human
Role as Synthetic Intermediates for Complex Organic Molecules
The reactivity of the ketone functional group makes 1-(2,6-dimethylphenyl)propan-1-one a valuable intermediate in the construction of more elaborate molecular architectures.
Heterocyclic compounds are a cornerstone of modern chemistry, and aryl ketones are established precursors for their synthesis. While direct examples involving this compound are not extensively detailed in readily available literature, the general reactivity of aryl ketones allows for their conversion into a variety of heterocyclic systems. For instance, chalcones, which can be synthesized from acetophenones and benzaldehyde (B42025) derivatives, are key intermediates for producing heterocycles like oxazines, thiazines, and isoxazoles through reactions with urea, thiourea, and hydroxylamine, respectively tsijournals.com. The principles of these reactions are broadly applicable to ketones like this compound.
Furthermore, the synthesis of oxazoles, an important class of heterocycles, can be achieved from β-ketoazides, which can be derived from ketones. clockss.org This method has been applied to prepare key intermediates for phosphoinositide 3-kinase γ (PI3Kγ) inhibitors. clockss.org The conversion of ketones to such heterocyclic systems often involves multi-step reaction sequences, highlighting the role of the initial ketone as a foundational scaffold. amazonaws.combeilstein-journals.orgnih.govscispace.com The synthesis of 1,2-azaborolidine derivatives, another class of heterocyclic compounds, has been achieved through a multi-component reaction involving an isonitrile containing the 2,6-dimethylphenyl group, demonstrating the utility of this sterically hindered moiety in directing chemical transformations. rsc.org
Aryl ketones, including structures related to this compound, are significant monomers in polymer chemistry. numberanalytics.com Their carbonyl group offers a site for various polymerization reactions. numberanalytics.com Poly(aryl ether ketone)s (PAEKs) are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength, making them suitable for applications in the aerospace and automotive industries. numberanalytics.comtandfonline.comresearchgate.net The synthesis of these polymers can be achieved through methods like nucleophilic polycondensation. tandfonline.com
Vinyl ketones, which can be derived from aryl ketones, are particularly interesting for polymer synthesis. They can undergo polymerization to create polymers with the carbonyl group directly attached to the main chain, which can impart properties like photodegradability. nii.ac.jp Aryl vinyl ketones are specifically noted for their potential in constructing carbon-backbone polymers with high glass transition temperatures and high refractive indices. nii.ac.jp
In the realm of macrocycles, which are large cyclic molecules often found in pharmaceuticals, the building blocks can be derived from various smaller molecules. nih.gov While direct synthesis of macrocycles from this compound is not prominently documented, related structures are utilized. For example, a macrocycle with potent inhibitory activity against Janus kinase 2 (JAK2) and fms-like tyrosine kinase-3 (FLT3) was developed from a 4-aryl-2-aminopyrimidine macrocycle. nih.gov
Ligand Design and Coordination Chemistry (e.g., as a component in metal complexes)
The field of coordination chemistry often relies on the design of specific organic molecules, or ligands, that can bind to metal ions. digitellinc.com While this compound itself is not typically a primary ligand, it can be chemically modified to create derivatives that serve this purpose. The 2,6-dimethylphenyl group is a common substituent in ligand design, where its steric bulk can influence the geometry and reactivity of the resulting metal complex. nih.govnih.govnih.govchemicalbook.comnih.gov
For instance, Schiff base ligands, which are often synthesized from ketones or aldehydes, are widely used to form stable complexes with transition metals. nih.gov These complexes have applications in various fields, including catalysis and materials chemistry. nih.gov The synthesis of metal complexes with ligands derived from isatin (B1672199) and Girard's reagents demonstrates the versatility of ketone-derived ligands in forming octahedral complexes with metals like copper(II), cobalt(II), and nickel(II). nih.gov Similarly, 1,2-bis(arylimino)acenaphthene (Ar-bian) ligands, which are α-diimines, form stable complexes with a wide range of metals, and their properties can be tuned by the aryl substituents. mdpi.com The synthesis of mononuclear complexes with a ligand derived from 2,6-pyridinedicarboxylic acid and N,N-diethylpiperazine further illustrates the diverse structures achievable in coordination chemistry. researchgate.net
Applications in Advanced Materials (e.g., as monomers in functional polymers, liquid crystals)
The properties of this compound and its derivatives make them suitable for incorporation into advanced materials. As previously mentioned, aryl ketones are precursors to high-performance polymers like Poly(aryl ether ketone)s (PAEKs). numberanalytics.comtandfonline.comresearchgate.net By modifying the monomer structure, such as by introducing fluorine-containing groups, the properties of the resulting polymers can be tailored for specific applications, such as low-dielectric materials for high-frequency communications. tandfonline.comtandfonline.com Research has shown that introducing trifluoromethyl or trifluoromethoxy groups into PEK-based polymers can lower their dielectric constant and dielectric loss, which is advantageous for 5G technology. tandfonline.comtandfonline.com
The rigid structure of the aryl ketone unit can also be beneficial in the design of other functional materials. While specific applications of this compound in liquid crystals are not widely reported, the general molecular shape of aromatic ketones is conducive to forming the ordered phases characteristic of liquid crystals.
Use as Analytical Standards and Reference Materials
Certified Reference Materials (CRMs) are crucial for the calibration of analytical instruments, validation of methods, and for quality control purposes. alfa-chemistry.com Various companies provide a wide range of organic and inorganic CRMs for applications in chromatography, spectroscopy, and other analytical techniques. sigmaaldrich.comcpachem.com
While this compound itself is not specifically listed as a standalone certified reference material in many catalogs, related compounds and classes of compounds are. For example, 2,6-Dimethylphenol (B121312) is available as a PESTANAL® analytical standard. sigmaaldrich.com Aromatic compounds, in general, are available as CRMs for determining the aromatics content in fuels like gasoline. aroscientific.comaroscientific.com Given its stable chemical nature, this compound and its derivatives are available from various chemical suppliers, and it is plausible that it could be used as an internal standard or reference compound in specific analytical methods where a stable aromatic ketone with a distinct mass and retention time is required. cas.orgchiralen.comchemscene.combuyersguidechem.comnih.gov
Future Directions and Emerging Research Areas
Integration with Flow Chemistry and Automated Synthesis
The synthesis of fine chemicals is undergoing a paradigm shift, moving from traditional batch processing to continuous flow chemistry and automated systems. These technologies offer significant advantages in terms of safety, reproducibility, scalability, and efficiency.
Flow Chemistry: In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors. This allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. For a compound like 1-(2,6-Dimethylphenyl)propan-1-one, a potential flow synthesis could involve the Friedel-Crafts acylation of 1,3-dimethylbenzene with propanoyl chloride, where the reactants are mixed and heated in a microreactor. This approach could minimize the formation of byproducts and allow for safer handling of reactive intermediates.
Automated Synthesis: Automated synthesis platforms combine robotics, software, and analytical tools to perform chemical reactions with minimal human intervention. pdbj.org These systems can accelerate the discovery and optimization of reaction conditions. researchgate.net For instance, an automated platform could be programmed to explore a wide range of catalysts, solvents, and temperature profiles for the synthesis of this compound, rapidly identifying the optimal conditions for its production. This is particularly useful for creating libraries of related compounds for screening purposes or for process optimization. rsc.org The integration of automated purification steps would further streamline the workflow, from starting materials to the final, pure compound. researchgate.net
Machine Learning and Artificial Intelligence Approaches for Synthesis and Property Prediction
Machine learning (ML) and artificial intelligence (AI) are becoming indispensable tools in modern chemistry. nih.gov These computational methods can analyze vast datasets to predict reaction outcomes, suggest novel synthesis routes, and estimate the physicochemical properties of molecules.
Property Prediction: AI models can also be trained to predict the physical, chemical, and even biological properties of a molecule based on its structure. For this compound, this could include predictions of its solubility, boiling point, spectral characteristics, and potential utility in areas like materials science or as a synthetic intermediate. This predictive capability allows for the in silico screening of compounds for desired characteristics before committing to their actual synthesis.
Exploration of Sustainable Production Routes and Circular Economy Principles
Modern chemical manufacturing places a strong emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and utilize renewable resources.
Sustainable Production Routes: Future research into the synthesis of this compound would likely focus on "green" chemistry principles. This could involve:
Catalysis: Developing highly efficient and reusable catalysts to replace stoichiometric reagents in its synthesis, such as in Friedel-Crafts reactions.
Bio-based Feedstocks: Investigating the possibility of deriving the aromatic or acyl fragments from renewable biomass sources instead of petroleum. For example, lignin, a major component of woody biomass, is a potential source of substituted aromatic compounds. mdpi.com
Solvent Selection: Utilizing greener solvents or solvent-free reaction conditions to minimize environmental impact.
Circular Economy Principles: The concept of a circular economy aims to eliminate waste and keep materials in use for as long as possible. nih.gov In the context of this compound, this could involve designing processes where any byproducts are valorized into other useful chemicals. If the compound is used as an intermediate, future research could focus on developing end-products that can be easily recycled back to their constituent parts, potentially allowing for the recovery and reuse of the 2,6-dimethylphenyl moiety. rsc.org Companies are increasingly adopting circular economy targets, aiming to use more recycled feedstock and reduce greenhouse gas emissions. nih.gov
Interdisciplinary Applications in areas such as Catalysis and Advanced Chemical Technologies
The unique structure of this compound, featuring a substituted aromatic ring and a ketone functional group, opens up possibilities for its use in various interdisciplinary fields.
Catalysis: The compound itself could serve as a ligand or a precursor to a ligand in organometallic catalysis. The steric bulk provided by the two methyl groups ortho to the propanone chain could influence the selectivity of a metal catalyst in a chemical transformation.
Advanced Chemical Technologies: Aromatic ketones are known photoinitiators in polymer chemistry. Future research could explore the potential of this compound in photopolymerization or as a building block for advanced polymers. Its structure could be incorporated into larger molecules to fine-tune properties such as thermal stability or flame retardancy in materials like poly(2,6-dimethyl-1,4-phenylene oxide)s. Furthermore, substituted propiophenones can act as key intermediates in the synthesis of more complex molecules with specific applications, such as chromones or compounds for late-stage functionalization.
Q & A
Q. Key Methodological Considerations :
- Reagents : Optimize catalyst loading (e.g., 1.2 eq AlCl₃) to minimize side reactions like polyacylation.
- Solvents : Anhydrous dichloromethane or toluene for Friedel-Crafts reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .
What spectroscopic and chromatographic techniques are used to characterize this compound?
Basic Research Question
Spectroscopic Methods :
- NMR : ¹H NMR (CDCl₃) shows aromatic protons (δ 6.8–7.2 ppm, multiplet) and methyl groups (δ 2.3 ppm, singlet for aryl-CH₃; δ 1.2 ppm for ketone-CH₃). ¹³C NMR confirms the carbonyl carbon (δ ~208 ppm) .
- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch).
- Mass Spectrometry : ESI-MS ([M+H]⁺ = 177.1) for molecular weight validation.
Q. Chromatographic Methods :
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98%).
- GC-MS : For volatile derivative analysis (e.g., silylated samples) .
How can researchers design experiments to evaluate the compound’s potential as an enzyme inhibitor?
Advanced Research Question
Experimental Design :
Target Selection : Focus on enzymes with hydrophobic active sites (e.g., cytochrome P450 isoforms, lipases) due to the compound’s aromatic and ketone groups.
In Vitro Assays :
- Kinetic Studies : Measure IC₅₀ values using fluorogenic substrates (e.g., 7-ethoxyresorufin for CYP450).
- Docking Simulations : Perform molecular docking (AutoDock Vina) to predict binding modes.
Controls : Include positive inhibitors (e.g., ketoconazole for CYP450) and vehicle controls (DMSO <1%).
Q. Data Interpretation :
- Compare inhibition potency with structurally similar analogs (e.g., 1-(3,5-Dimethylphenyl)propan-1-one) to assess substituent effects .
How can contradictions in reported bioactivity data for this compound be resolved?
Advanced Research Question
Common Contradictions : Discrepancies in IC₅₀ values or opposing effects across studies (e.g., activation vs. inhibition).
Q. Methodological Strategies :
- Standardize Assay Conditions : Control pH (7.4), temperature (37°C), and ionic strength.
- Validate Compound Integrity : Confirm purity via HPLC and stability under assay conditions.
- Cross-Validate Models : Use orthogonal assays (e.g., enzymatic vs. cell-based) and compare with literature analogs (e.g., 1-(2,5-Dimethoxyphenyl)propan-1-one) .
What computational approaches predict the reactivity and regioselectivity of this compound in synthesis?
Advanced Research Question
Computational Tools :
- DFT Calculations : Optimize transition states (Gaussian 16) for Friedel-Crafts acylation to predict regioselectivity (e.g., para vs. meta substitution).
- Hirshfeld Surface Analysis : Map electrostatic potentials to identify reactive sites for electrophilic attack.
Q. Case Study :
- Comparative Analysis : Contrast with 1-(3,5-Dimethylphenyl)propan-1-one to evaluate steric effects of substituent positioning .
How does the steric hindrance of the 2,6-dimethyl groups influence the compound’s reactivity in organic transformations?
Advanced Research Question
Steric Effects :
- Nucleophilic Attacks : The 2,6-dimethyl groups hinder nucleophilic addition to the carbonyl, favoring alternative pathways (e.g., enolate formation).
- Catalytic Hydrogenation : Requires elevated pressures (5–10 bar H₂) and Pd/C catalysts due to reduced accessibility.
Q. Experimental Validation :
- Kinetic Isotope Effects : Compare reaction rates with deuterated analogs to quantify steric contributions.
- X-ray Crystallography : Resolve crystal structures to visualize steric bulk .
What are the applications of this compound in asymmetric catalysis?
Advanced Research Question
Catalytic Roles :
- Chiral Ligand Precursor : Functionalize the ketone group to synthesize phosphine or N-heterocyclic carbene ligands.
- Organocatalysis : Act as a hydrogen-bond donor in enantioselective aldol reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
